molecular formula C21H26N2O5S B3505455 1-(3,4-DIMETHOXYBENZOYL)-4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZINE

1-(3,4-DIMETHOXYBENZOYL)-4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B3505455
M. Wt: 418.5 g/mol
InChI Key: PYIWKBFJRKOJHK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine is a complex organic compound that features both benzoyl and sulfonyl functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzoyl Intermediate: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Piperazine Coupling: The acid chloride is then reacted with piperazine to form the benzoyl-piperazine intermediate.

    Sulfonylation: The final step involves the reaction of the benzoyl-piperazine intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzoyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl and sulfonyl groups can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols or amines depending on the reduction pathway.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and sulfonyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of proteins, potentially inhibiting their function. The piperazine ring provides structural rigidity and can enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzoyl)piperazine: Lacks the sulfonyl group, which may result in different biological activity.

    4-(2,4-Dimethylbenzenesulfonyl)piperazine: Lacks the benzoyl group, affecting its interaction with molecular targets.

    1-(3,4-Dimethoxybenzoyl)-4-(methylsulfonyl)piperazine: Contains a simpler sulfonyl group, which may alter its chemical reactivity and biological properties.

Uniqueness

1-(3,4-Dimethoxybenzoyl)-4-(2,4-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both benzoyl and sulfonyl groups, which can provide a balance of hydrophobic and hydrophilic interactions. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug design and other applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-5-8-20(16(2)13-15)29(25,26)23-11-9-22(10-12-23)21(24)17-6-7-18(27-3)19(14-17)28-4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIWKBFJRKOJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-DIMETHOXYBENZOYL)-4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZINE

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